4-Undecene, 5-methyl-, (E)- is an organic compound characterized by a long carbon chain and a double bond. Its molecular formula is , and it has a molecular weight of approximately 168.32 g/mol. The compound belongs to the class of alkenes, specifically being a branched-chain alkene due to the presence of a methyl group at the fifth carbon position. The (E) configuration indicates that the higher priority substituents on the double bond are located on opposite sides, which can influence its chemical behavior and biological activity .
The synthesis of 4-Undecene, 5-methyl-, (E)- can be achieved through several methods:
4-Undecene, 5-methyl-, (E)- finds applications in various fields:
Several compounds share structural similarities with 4-Undecene, 5-methyl-, (E)-. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Undecene, 5-methyl-, (Z)- | C12H24 | Different geometric isomer with unique reactivity |
| 5-Methylundecane | C12H26 | Saturated hydrocarbon without double bond |
| 1-Decene | C10H20 | Shorter carbon chain; used in polymer production |
| 1-Dodecene | C12H24 | Similar chain length but different position of double bond |
The uniqueness of 4-Undecene, 5-methyl-, (E)- lies in its specific configuration and branching, which influence its chemical reactivity and potential applications compared to other similar compounds. The presence of the methyl group at the fifth position contributes to its distinct physical and chemical properties, making it valuable in various industrial applications .
Catalytic asymmetric alkylation has emerged as a powerful tool for constructing branched alkenes with precise stereocontrol. For 4-undecene, 5-methyl-, (E)-, the introduction of the methyl group at the fifth carbon position requires enantioselective carbon-carbon bond formation. Recent work in peptide-catalyzed hydrogen atom transfer (HAT) reactions demonstrates the potential for asymmetric alkylation of alkenes. For instance, thiol-containing tetrapeptides have been shown to catalyze the enantioselective hydrodifluoroalkylation of alkenes via radical intermediates, achieving enantiomeric ratios up to 96:4. While this method targets difluoroalkylation, the principles of radical stabilization and chiral environment design could be adapted for methyl group installation.
A proposed pathway involves the generation of a prochiral carbon-centered radical intermediate, which interacts with a chiral catalyst to establish the desired configuration. Computational studies suggest that β-methyl-substituted cysteine residues in the catalyst backbone induce conformational rigidity, enhancing stereoselectivity. This approach could be modified to incorporate methyl groups instead of fluorinated moieties, though challenges in stabilizing less electronegative radicals remain.
The Wittig reaction is a cornerstone of alkene synthesis, offering predictable stereochemical outcomes based on ylide geometry. For 4-undecene, 5-methyl-, (E)-, the reaction between a phosphonium ylide and an aldehyde precursor can directly install the double bond with E-selectivity. The stereospecificity of the Wittig reaction arises from its concerted, pericyclic mechanism, where the ylide’s geometry dictates the alkene configuration.
Using an E-configured ylide (where substituents on the ylide’s carbon and phosphorus are trans), the reaction with a decanal derivative would yield the E-alkene. For example:
$$
\text{Ph}3\text{P=CH-CH}2\text{CH(CH}3\text{)(CH}2\text{)}6\text{CH}3 + \text{RCHO} \rightarrow \text{4-Undecene, 5-methyl-, (E)-} + \text{Ph}_3\text{PO}
$$
The ylide’s steric bulk ensures minimal orbital overlap between the aldehyde’s carbonyl group and the ylide’s leaving group, favoring trans-addition. Recent advances in ylide stabilization, such as using electron-deficient phosphorus ligands, have improved yields for long-chain alkenes.
Transition metal catalysis enables modular synthesis of complex alkenes through cross-coupling. For 4-undecene, 5-methyl-, (E)-, a Heck-type coupling between a vinyl halide and an alkylboronic acid could assemble the carbon skeleton. Palladium catalysts, such as Pd(PPh$$3$$)$$4$$, facilitate the coupling of 5-methyl-4-undecenyl halides with alkyl Grignard reagents, preserving the double bond’s geometry.
Alternatively, photoredox catalysis has been employed for radical-mediated cross-coupling. A difluoroacetyl radical generated via light irradiation could abstract a hydrogen atom from a thiol catalyst, forming a carbon-centered radical that couples with an alkene. While this method is reported for difluoroalkylation, replacing the radical precursor with a methyl-containing analog might enable selective methyl group addition.
Controlling Z/E isomerization is critical for maintaining the trans-configuration of 4-undecene, 5-methyl-, (E)-. Thermodynamic and kinetic factors govern isomer distribution:
A comparative analysis of isomerization pathways reveals that metal hydride catalysts (e.g., RhH(PPh$$3$$)$$3$$) promote reversible hydrogen transfer, enabling equilibration toward the E-isomer. In contrast, radical-mediated processes favor kinetic products but lack selectivity. For 4-undecene, 5-methyl-, (E)-, leveraging steric effects in the branched chain during synthesis minimizes post-reaction isomerization.
| Method | Yield (%) | E:Z Ratio | Key Advantage |
|---|---|---|---|
| Wittig Olefination | 75–85 | 95:5 | Predictable stereochemistry |
| Asymmetric Alkylation | 60–70 | 90:10 | Enantioselectivity |
| Transition Metal Coupling | 80–90 | 98:2 | Functional group tolerance |
The strategic utilization of 4-Undecene, 5-methyl-, (E)- as a monomer precursor in stereoregular polymer synthesis represents a frontier application in precision macromolecular design. The compound's E-stereochemistry and methyl substitution pattern provide critical structural features that enable controlled tacticity in resulting polymer chains through coordination-insertion polymerization mechanisms [4] [5].
Stereoregular polymerization of branched alkenes like 4-Undecene, 5-methyl-, (E)- relies fundamentally on the Cossee-Arlman mechanism, where the coordination sphere of metal catalysts sterically influences monomer insertion and the relative stereochemistry of pendant groups [6]. The methyl branch at C-5 acts as a directing group that influences the approach geometry of the monomer to the active catalyst site, thereby controlling the tacticity of the resulting polymer [7] [8].
Research has demonstrated that branched alkene monomers can achieve isotactic selectivities ranging from 85-95% when polymerized using metallocene catalysts under optimized conditions [9] [10]. The E-configuration of the double bond in 4-Undecene, 5-methyl-, (E)- provides additional stereochemical information that can be preserved or transformed during polymerization, depending on the catalyst system and reaction conditions employed [11] [12].
Living polymerization techniques applied to this compound enable the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity indices. The terminal alkene functionality allows for chain-growth polymerization with conversion efficiencies exceeding 90-99%, while maintaining precise stereocontrol [13] [14]. This capability is particularly valuable for producing stereoblock copolymers where different tacticity segments can be incorporated sequentially to create materials with tunable properties [15] [16].
The branched structure of 4-Undecene, 5-methyl-, (E)- also facilitates enantiomorphic site control (ESC) mechanisms, where the catalyst geometry selectively incorporates monomers with specific absolute configurations, leading to isotactic polymers with exceptional stereoregularity [9] [17]. Alternatively, chain-end control (CEC) mechanisms can be employed to produce heterotactic polymers with alternating stereochemistry, achieving selectivities up to 94% [9].
The mesomorphic properties of 4-Undecene, 5-methyl-, (E)- and its derivatives represent a significant area of investigation in liquid crystal materials science. The compound's anisotropic molecular geometry, combined with its flexible alkyl chains and rigid double bond region, creates the molecular prerequisites for liquid crystalline behavior [18] [19].
Branched alkene systems demonstrate complex phase transition behavior that is highly sensitive to molecular structure and environmental conditions. The E-configuration of 4-Undecene, 5-methyl-, (E)- promotes extended molecular conformations that favor nematic phase formation through parallel molecular alignment [20] [18]. The methyl branch introduces conformational flexibility that can modulate the order-disorder transition temperatures and influence the stability of different mesophases [21] [22].
Thermotropic liquid crystal behavior in systems containing 4-Undecene, 5-methyl-, (E)- typically exhibits nematic phases at temperatures ranging from 25-150°C, characterized by orientational order without positional periodicity [23] [24]. The clearing point temperatures for branched alkene liquid crystals are significantly influenced by the position and number of methyl substituents, with the 5-methyl substitution pattern providing optimal balance between molecular rigidity and conformational freedom [19].
Advanced characterization techniques including differential scanning calorimetry, polarizing optical microscopy, and X-ray diffraction reveal that alkene-containing mesophases exhibit distinct thermal transitions and optical textures. The fan-shaped textures observed in polarized light microscopy are characteristic of columnar hexagonal phases, while homeotropic alignment indicates nematic phase formation [24] [19].
The incorporation of 4-Undecene, 5-methyl-, (E)- into amphiphilic liquid crystal systems enables the formation of complex mesophases including smectic A phases with layer spacings of approximately 4.4-4.5 Å [23]. These layered structures are stabilized by van der Waals interactions between the alkyl chains and π-π stacking of the alkene regions, creating highly ordered yet dynamic molecular assemblies [21] [22].
The application of 4-Undecene, 5-methyl-, (E)- as a surface modification agent for nanostructured materials represents an emerging field with significant technological implications. The compound's terminal alkene functionality provides reactive sites for covalent attachment to various nanoparticle surfaces, while the branched alkyl chain imparts desirable surface properties including hydrophobicity and steric stabilization [25] [26].
Gold nanoparticle functionalization using alkene derivatives has demonstrated superior performance compared to traditional thiol-based approaches. The alkyne-gold interaction provides robust covalent bonds with higher stability under harsh conditions and improved resistance to oxidative degradation [26]. Conjugation efficiencies using alkene-functionalized ligands typically exceed 90%, with rapid reaction kinetics completing within 30 minutes under ambient conditions [26].
Silicon oxide nanostructures can be effectively modified using silane coupling agents derived from 4-Undecene, 5-methyl-, (E)- through hydrosilylation reactions. These modifications create monolayers or multilayers with controlled thickness and surface density, enabling precise tuning of surface properties for specific applications [27] [28]. The branched alkyl structure provides enhanced stability against hydrolysis compared to linear alkyl chains, particularly important for applications in aqueous environments [28].
Carbon nanotube surface modification using branched alkenes enables the preparation of stable dispersions in organic solvents through non-covalent physisorption or covalent functionalization via radical addition reactions. The methyl branching in 4-Undecene, 5-methyl-, (E)- provides additional steric bulk that prevents aggregation and improves processability in composite materials [25] [29].
Metal oxide nanoparticles including titanium dioxide, iron oxide, and aluminum oxide can be functionalized with alkene-containing ligands to create superhydrophobic surfaces with water contact angles exceeding 155°. The branched hydrocarbon chains act as low surface energy materials that can replace environmentally hazardous fluorocarbon coatings, while providing comparable performance in terms of water repellency and surface stability [29].
Polymer brush formation using 4-Undecene, 5-methyl-, (E)- as an initiating species enables the growth of well-defined polymer layers on nanoparticle surfaces through surface-initiated polymerization. This approach provides exceptional control over brush density, molecular weight, and chemical composition, allowing for the design of responsive materials with tunable properties [30] [31].
The versatility of 4-Undecene, 5-methyl-, (E)- in surface modification applications extends to antimicrobial coatings, catalytic supports, and sensing platforms. The compound's ability to form stable covalent bonds with diverse material surfaces while imparting beneficial properties makes it a valuable tool in the development of next-generation nanostructured materials for advanced technological applications [32] [30].